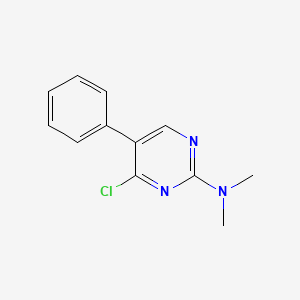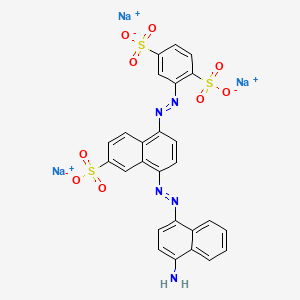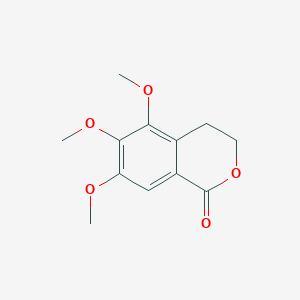
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is an organic compound that features a diethylamino group, a phenylselanyl group, and a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol typically involves the reaction of diethylamine with a suitable precursor containing a phenylselanyl group. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of dry ether as a solvent to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the phenylselanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Comparación Con Compuestos Similares
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylselanyl group.
1-(Dimethylamino)-2-propanol: Contains a dimethylamino group instead of a diethylamino group.
Propan-2-ol: A simpler alcohol without the amino or phenylselanyl groups.
Uniqueness: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.
Propiedades
Número CAS |
65349-60-2 |
|---|---|
Fórmula molecular |
C13H21NOSe |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOSe/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
Clave InChI |
PGRKPTHVANVGJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C[Se]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)










